molecular formula C14H20 B12943974 6-Butyltetralin CAS No. 30654-45-6

6-Butyltetralin

Cat. No.: B12943974
CAS No.: 30654-45-6
M. Wt: 188.31 g/mol
InChI Key: OOPPKRUACFCVFK-UHFFFAOYSA-N
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Description

6-Butyltetralin (IUPAC name: 6-butyl-1,2,3,4-tetrahydronaphthalene) is a bicyclic organic compound consisting of a partially hydrogenated naphthalene core (tetralin) with a linear butyl substituent at the 6-position. Its molecular formula is C₁₄H₂₀, with a molecular weight of 188.31 g/mol . The compound is registered under CAS number 30654-45-6 and is alternatively referred to as 6-n-butyltetralin or 1,2,3,4-tetrahydro-6-butylnaphthalene. Structurally, it combines the rigidity of the tetralin system with the lipophilic character of the butyl chain, making it a candidate for applications in organic synthesis, solvent formulations, or as a hydrophobic scaffold in material science .

Properties

CAS No.

30654-45-6

Molecular Formula

C14H20

Molecular Weight

188.31 g/mol

IUPAC Name

6-butyl-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C14H20/c1-2-3-6-12-9-10-13-7-4-5-8-14(13)11-12/h9-11H,2-8H2,1H3

InChI Key

OOPPKRUACFCVFK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(CCCC2)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Butyltetralin can be synthesized through several methods. One common approach involves the alkylation of tetralin with butyl halides in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, 6-Butyltetralin is produced through catalytic hydrogenation of naphthalene followed by alkylation. Nickel catalysts are often employed for the hydrogenation process, while the alkylation step may involve the use of aluminum chloride as a catalyst .

Chemical Reactions Analysis

Types of Reactions: 6-Butyltetralin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or alcohols.

    Reduction: Hydrogenation can further reduce it to more saturated hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the tetralin ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents like sulfuric acid or aluminum chloride are used for electrophilic aromatic substitution.

Major Products Formed:

Scientific Research Applications

6-Butyltetralin has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with various biological effects.

    Medicine: Research is ongoing to investigate its potential therapeutic properties.

    Industry: It is used as a solvent and in the production of specialty chemicals

Mechanism of Action

The mechanism of action of 6-Butyltetralin involves its interaction with various molecular targets. It can act as a hydrogen donor in chemical reactions, facilitating the reduction of other compounds. Its unique structure allows it to participate in a variety of chemical pathways, making it a versatile compound in both synthetic and industrial chemistry .

Comparison with Similar Compounds

Key Observations:

Core Structure: 6-Butyltetralin features a bicyclic tetralin system, enhancing conformational stability compared to the monocyclic 2-tert-butyl-6-methylaniline . Methyl 6-bromo-2-naphthoate retains a fully aromatic naphthalene ring, increasing electron delocalization but reducing flexibility compared to tetralin derivatives .

Substituent Effects: The butyl group in 6-butyltetralin enhances lipophilicity (logP ~5.1 estimated), favoring solubility in nonpolar media. In contrast, the ester and bromo groups in methyl 6-bromo-2-naphthoate introduce polarity and reactivity, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug synthesis .

Applications: 6-Butyltetralin’s hydrophobicity suits it for use as a solvent additive or surfactant component. Methyl 6-bromo-2-naphthoate is critical in synthesizing retinoids like adapalene, where bromine facilitates functionalization . 2-tert-Butyl-6-methylaniline’s steric and electronic profile aligns with agrochemical precursors, such as herbicides or dyes .

Research Findings and Limitations

  • Synthetic Utility : 6-Butyltetralin’s synthesis typically involves Friedel-Crafts alkylation of tetralin, whereas methyl 6-bromo-2-naphthoate requires bromination and esterification steps, as seen in adapalene intermediate protocols .
  • Thermal Stability : Tetralin derivatives like 6-butyltetralin exhibit higher thermal stability than fully aromatic naphthalenes due to reduced ring strain, though quantitative data are unavailable in the provided evidence .
  • Data Gaps : Comparative studies on reactivity, toxicity, or spectroscopic profiles (e.g., NMR, IR) of these compounds are absent in the referenced materials, highlighting the need for further experimental validation.

Biological Activity

6-Butyltetralin is a bicyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of 6-Butyltetralin, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

6-Butyltetralin, with the chemical formula C12H16, is characterized by a butyl group attached to the 6-position of the tetralin structure. This modification can influence its interaction with biological systems, enhancing its activity in various assays.

1. Antioxidant Activity

Research has indicated that 6-Butyltetralin exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage and contribute to various diseases.

  • Mechanism : The compound scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes.
  • Case Study : In vitro studies demonstrated that 6-Butyltetralin reduced oxidative stress markers in cell cultures exposed to hydrogen peroxide.

2. Neuroprotective Effects

The neuroprotective potential of 6-Butyltetralin has been explored in several studies, particularly concerning neurodegenerative diseases.

  • Mechanism : It is believed to inhibit apoptotic pathways and modulate neuroinflammation.
  • Research Findings : A study showed that treatment with 6-Butyltetralin improved cell viability in SH-SY5Y neuroblastoma cells subjected to oxidative stress, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

3. Anti-inflammatory Activity

Inflammation plays a critical role in many chronic diseases. 6-Butyltetralin has been studied for its anti-inflammatory properties.

  • Mechanism : The compound inhibits pro-inflammatory cytokines and modulates signaling pathways associated with inflammation.
  • Case Study : In animal models of inflammation, administration of 6-Butyltetralin resulted in decreased levels of TNF-alpha and IL-6, demonstrating its efficacy in reducing inflammation.

Data Table: Summary of Biological Activities

Biological Activity Mechanism Model/Assay Key Findings
AntioxidantScavenging ROSCell cultureReduced oxidative stress markers
NeuroprotectiveInhibition of apoptosisSH-SY5Y cellsImproved cell viability under stress
Anti-inflammatoryCytokine modulationAnimal modelsDecreased TNF-alpha and IL-6 levels

Pharmacokinetics

Understanding the pharmacokinetics of 6-Butyltetralin is essential for evaluating its therapeutic potential.

  • Absorption and Distribution : Studies suggest that 6-Butyltetralin is readily absorbed upon administration and distributed throughout the body.
  • Metabolism : The compound undergoes hepatic metabolism, leading to various metabolites that may also exhibit biological activity.
  • Excretion : Primarily eliminated through renal pathways.

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